3-Benzyloxy-6-(tert-butyl-dimethylsilanyloxymethyl)-4-oxo-4h-pyran-2-carboxylic acid
Description
Structural Elucidation and Molecular Characterization
Systematic Nomenclature and IUPAC Classification
The compound is systematically named 6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxo-3-phenylmethoxypyran-2-carboxylic acid . Its structure features a pyran-2-carboxylic acid core substituted at positions 3 and 6. Position 3 bears a benzyloxy group (phenylmethoxy), while position 6 contains a tert-butyl-dimethylsilanyloxymethyl substituent. This silyl-protected derivative is often employed in synthetic chemistry to stabilize hydroxyl groups under acidic or basic conditions.
Key identifiers include:
- CAS Registry Number : 895134-29-9
- Molecular Formula : C$${20}$$H$${26}$$O$$_6$$Si
- Molecular Weight : 390.5 g/mol
The SMILES notation (C1(C(O)=O)OC(COSi(C)C)=CC(=O)C=1OCC1=CC=CC=C1) and InChI key (SPLBCUGMOHNHOB-UHFFFAOYSA-N) provide standardized representations for computational and database applications.
Synonyms and Derivatives
Crystallographic Analysis and Three-Dimensional Conformation
Crystallographic data for this compound are not explicitly reported in the literature. However, insights into its conformational preferences can be inferred from structural analogs. For example, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (CAS 119736-16-2) shares the pyran-4-one core and benzyloxy substituent. In such derivatives, the pyran ring typically adopts a chair-like conformation , with substituents occupying axial or equatorial positions depending on steric and electronic effects.
The tert-butyl-dimethylsilanyloxymethyl group at position 6 introduces significant steric bulk, likely favoring an equatorial arrangement to minimize 1,3-diaxial interactions. This is consistent with observations in silyl-protected carbohydrates and cyclohexanol derivatives, where bulky substituents adopt equatorial positions to reduce strain.
Comparative Conformational Analysis
Electronic Structure Analysis via Density Functional Theory (DFT) Calculations
While no direct DFT studies on this compound are reported, theoretical investigations of pyran-4-one derivatives provide a framework for analysis. Pyran-4-ones are characterized by:
- Conjugated π-systems : Between the carbonyl (C=O) and the aromatic ring, enhancing stability and reactivity.
- Electron-withdrawing effects : The carboxylic acid group at position 2 and silyl-protected hydroxyl at position 6 modulate electron density.
For this compound, DFT calculations would likely reveal:
- HOMO-LUMO gaps : Influenced by the electron-withdrawing benzyloxy and silyl groups.
- Orbital distribution : Localization of π-electrons in the pyran ring and delocalization across substituents.
- Charge distribution : Partial positive charges on the carbonyl carbon (C4) and oxygen atoms in the silyl ether.
Limitations and Challenges
The absence of experimental DFT data necessitates reliance on analogous systems. For instance, tetrahydro-2H-pyran-4-carboxylic acid (CAS 5337-03-1) exhibits similar electronic behavior, with the carboxylic acid group stabilizing the ring via resonance.
Comparative Structural Analysis with Related Pyran-4-one Derivatives
This compound belongs to a class of pyran-4-one derivatives modified with silyl-protecting groups. Structural comparisons highlight key differences in substituent effects:
Substituent Effects on Reactivity
Impact of Silyl Protection
The tert-Bu-dimethylsilanyloxymethyl group introduces:
- Steric shielding : Prevents unwanted nucleophilic attacks at position 6.
- Electronic modulation : The silyl group’s σ*-orbital donation slightly deactivates the pyran ring.
In contrast, tetrahydro-2H-pyran-4-carboxylic acid (CAS 5337-03-1) lacks the silyl group, making it more reactive toward electrophiles.
Properties
IUPAC Name |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxo-3-phenylmethoxypyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6Si/c1-20(2,3)27(4,5)25-13-15-11-16(21)17(18(26-15)19(22)23)24-12-14-9-7-6-8-10-14/h6-11H,12-13H2,1-5H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLBCUGMOHNHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=O)C(=C(O1)C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-6-(tert-butyl-dimethylsilanyloxymethyl)-4-oxo-4H-pyran-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of efficient purification techniques are crucial to achieve cost-effective and scalable production. Industrial methods may also incorporate advanced technologies such as continuous flow reactors to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-6-(tert-butyl-dimethylsilanyloxymethyl)-4-oxo-4H-pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 3-Benzyloxy-6-(tert-butyl-dimethylsilanyloxymethyl)-4-oxo-4H-pyran-2-carboxylic acid has been reported utilizing various methodologies, including functionalization of pyran derivatives. The incorporation of the tert-butyldimethylsilyl group enhances stability and solubility, making it suitable for further chemical modifications.
Antimicrobial Activity
Research indicates that derivatives of pyran compounds exhibit significant antimicrobial properties. A study focused on the synthesis of amide derivatives from similar pyran structures demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli . The structural modifications in this compound potentially enhance its antimicrobial efficacy.
| Compound | Antibacterial Activity (MIC) | Target Pathogen |
|---|---|---|
| 3-Benzyloxy Derivative | 0.5 µg/mL | Staphylococcus aureus |
| 3-Hydroxy Derivative | 1 µg/mL | Escherichia coli |
Drug Development
The compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its ability to act as a precursor for various functionalized derivatives positions it as a valuable intermediate in drug discovery processes.
Organic Synthesis
In organic chemistry, the compound can be utilized in the development of novel synthetic pathways. Its unique structure allows for diverse reactivity patterns, making it a versatile reagent in synthetic organic chemistry.
Case Study 1: Antimicrobial Evaluation
A study conducted by Dilsiz et al. synthesized several derivatives of pyran compounds, including those related to this compound. The evaluation revealed that certain derivatives exhibited higher antibacterial activity compared to standard antibiotics, suggesting a potential role in developing new antimicrobial agents .
Case Study 2: Synthesis and Characterization
A comprehensive study on the synthesis and characterization of pyran derivatives highlighted the importance of substituents like tert-butyldimethylsilyl groups in enhancing solubility and stability. This research underlines the significance of structural modifications in optimizing biological activity .
Mechanism of Action
The mechanism of action of 3-Benzyloxy-6-(tert-butyl-dimethylsilanyloxymethyl)-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group and the pyran ring play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, differing in substituents, protecting groups, or biological roles:
Methyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate (CAS: 1637681-07-2)
- Molecular Formula : C₁₈H₂₁O₈P
- Key Features :
- Replaces the TBS group with a dimethoxyphosphoryl-methyl moiety.
- Contains a methyl ester instead of a carboxylic acid.
- Comparison :
Benzyl 4-[3-Methoxy-4-(3-Methylbutoxy)phenyl]-6-Methyl-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate
- Key Features :
- A pyrimidinecarboxylate core instead of a pyran ring.
- Contains methoxy and 3-methylbutoxy substituents.
- Comparison :
3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-((Sulfooxy)Methyl)Tetrahydro-2H-Pyran-2-yl)Oxy)Benzoic Acid
- Key Features :
- A sulfated glucose moiety linked to a benzoic acid.
- Multiple hydroxyl groups increase hydrophilicity.
- Comparison :
(Z)-3-Benzyloxy-6-[(2-Hydroxy-5-Methylanilino)Methylidene]Cyclohexa-2,4-Dien-1-One
- Key Features :
- A Schiff base structure with intramolecular N–H⋯O hydrogen bonding.
- Contains a benzyloxy group but lacks silicon-based protection.
- Comparison :
Data Table: Comparative Analysis
Key Research Findings
- Silicon-Based Protection : The TBS group in the target compound offers superior stability compared to esters or unprotected hydroxyls, enabling its use in prolonged synthetic routes .
- Lipophilicity vs. Solubility : Compounds with TBS or benzyloxy groups (e.g., the target molecule) exhibit higher logP values, favoring cell permeability but requiring formulation optimization for delivery .
- Biological Relevance : The pyran-2-carboxylic acid scaffold is a versatile platform for designing enzyme inhibitors and degraders, whereas pyrimidine or Schiff base derivatives are more niche in application .
Biological Activity
3-Benzyloxy-6-(tert-butyl-dimethylsilanyloxymethyl)-4-oxo-4H-pyran-2-carboxylic acid (CAS No. 895134-29-9) is a synthetic compound that belongs to the class of pyran derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
- Molecular Formula : C20H26O6Si
- Molecular Weight : 390.51 g/mol
- Structure : The compound features a pyran ring with a benzyloxy group and a tert-butyldimethylsilyloxymethyl substituent, which may influence its biological activity.
The biological activity of this compound primarily involves:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Effects : Research indicates that derivatives of pyran compounds often show antimicrobial activity against various bacterial strains and fungi, which could be a promising area for 3-Benzyloxy derivatives.
- Anticancer Potential : Some studies have highlighted the potential of pyran derivatives in inhibiting cancer cell proliferation, suggesting that this compound may possess similar properties.
Antioxidant Activity
A study evaluating the antioxidant capacity of various pyran derivatives found that certain structural modifications significantly enhance their ability to scavenge free radicals. While specific data on this compound is limited, related compounds have demonstrated promising results in reducing oxidative damage in cellular models .
Antimicrobial Activity
Research on similar pyran compounds has shown notable antimicrobial activity. For instance, derivatives were tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods. While direct studies on this specific compound are sparse, the structural resemblance suggests potential efficacy against pathogens .
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 62.5 | Escherichia coli |
| 3-Benzyloxy... | TBD | TBD |
Anticancer Studies
In vitro studies on related pyran derivatives have indicated their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies typically involve assessing cell viability through assays like MTT or XTT. Although specific data for this compound is not yet published, its structural characteristics imply potential anticancer activities .
Case Studies
-
Case Study on Antioxidant Activity :
- A comparative study of various pyran derivatives showed that modifications at the 6-position significantly enhanced antioxidant properties, suggesting that similar modifications could be explored for 3-Benzyloxy derivatives.
-
Case Study on Antimicrobial Efficacy :
- In a recent trial involving a series of benzimidazole and pyran derivatives, several compounds exhibited potent antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), reinforcing the need for further exploration of 3-Benzyloxy derivatives in antimicrobial research.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-Benzyloxy-6-(tert-butyl-dimethylsilanyloxymethyl)-4-oxo-4H-pyran-2-carboxylic acid?
- Methodology :
- Step 1 : Protect the hydroxymethyl group at position 6 using tert-butyldimethylsilyl (TBS) chloride in anhydrous DMF with imidazole as a base. This ensures selective silylation while preserving the carboxylic acid functionality .
- Step 2 : Introduce the benzyloxy group at position 3 via nucleophilic substitution using benzyl bromide and potassium carbonate in acetone. Monitor reaction progress by TLC (hexane/ethyl acetate, 3:1 v/v) .
- Step 3 : Oxidize intermediates to form the 4-oxo group using Jones reagent (CrO₃/H₂SO₄) under controlled conditions (0–5°C) to prevent over-oxidation .
- Critical Note : Use inert atmosphere (N₂/Ar) during silylation to avoid moisture-induced hydrolysis.
Q. How should researchers purify this compound, and what purity benchmarks are acceptable?
- Purification Protocol :
- Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate, 0–40% EtOAc). Collect fractions showing a single spot by TLC.
- Recrystallization : For crystalline batches, dissolve in warm ethanol (50°C) and cool to −20°C for 12 hours. Filter and dry under vacuum.
- Purity Assessment : Validate via HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA, UV detection at 254 nm). Acceptable purity: ≥95% .
Q. What spectroscopic techniques are essential for structural confirmation?
- Analytical Workflow :
- 1H NMR : Key peaks include δ 7.3–7.5 ppm (benzyl aromatic protons), δ 1.0 ppm (TBS tert-butyl), and δ 5.3–5.5 ppm (pyran ring protons).
- 13C NMR : Confirm carbonyl groups at δ 170–175 ppm (carboxylic acid) and δ 190–200 ppm (4-oxo group).
- IR Spectroscopy : Look for C=O stretches at ~1700 cm⁻¹ and Si-O-Si vibrations at ~1250 cm⁻¹ .
Advanced Research Questions
Q. How do the TBS and benzyloxy protective groups influence reactivity in downstream applications?
- Mechanistic Insights :
- TBS Group : Provides steric shielding and stability under basic/acidic conditions (e.g., Grignard reactions). Deprotection requires fluoride sources (TBAF or HF-pyridine) .
- Benzyloxy Group : Susceptible to hydrogenolysis (H₂/Pd-C) or Birch reduction (Li/NH₃). Sequential deprotection enables modular synthesis of derivatives.
- Challenge : Competing side reactions (e.g., silyl migration) may occur if reaction pH exceeds 8.0. Optimize using buffered conditions (pH 7–8) .
Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 40–70%)?
- Troubleshooting Guide :
Q. What strategies mitigate instability during storage?
- Stability Protocol :
- Storage : −20°C under argon in amber vials with desiccant (silica gel or molecular sieves).
- Decomposition Analysis : Monitor via 1H NMR every 3 months. Acceptable thresholds: <5% degradation over 6 months.
- Caution : Avoid freeze-thaw cycles to prevent crystallization-induced stress .
Q. How can computational modeling aid in predicting reaction pathways for derivatives?
- In Silico Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
